molecular formula C6H7BrF2N2 B15054313 5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Cat. No.: B15054313
M. Wt: 225.03 g/mol
InChI Key: CNXGFOWAVDWQOG-UHFFFAOYSA-N
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Description

5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound of significant interest in the field of organic chemistry. This compound features a bromodifluoromethyl group attached to a diazepine ring, which imparts unique chemical properties and reactivity. The presence of both bromine and fluorine atoms in the molecule makes it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the introduction of the bromodifluoromethyl group onto a pre-formed diazepine ring. One common method involves the reaction of a diazepine precursor with bromodifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.

    Coupling Reactions: It can participate in coupling reactions with other organic molecules to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted diazepines, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can form covalent bonds with nucleophilic groups in proteins, leading to structural and functional modifications. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Chlorodifluoromethyl)trimethylsilane: Used in similar synthetic applications but with different reactivity due to the presence of chlorine instead of bromine.

    (Trifluoromethyl)trimethylsilane: Another fluorinated compound with distinct properties and applications.

    5-Bromo-1,2,4-oxadiazole: A structurally related compound with different chemical and biological properties.

Uniqueness

5-(Bromodifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability

Properties

Molecular Formula

C6H7BrF2N2

Molecular Weight

225.03 g/mol

IUPAC Name

7-[bromo(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine

InChI

InChI=1S/C6H7BrF2N2/c7-6(8,9)5-1-2-10-3-4-11-5/h1-2,11H,3-4H2

InChI Key

CNXGFOWAVDWQOG-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC=C(N1)C(F)(F)Br

Origin of Product

United States

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